Cas no 37571-84-9 (Amidephrine)

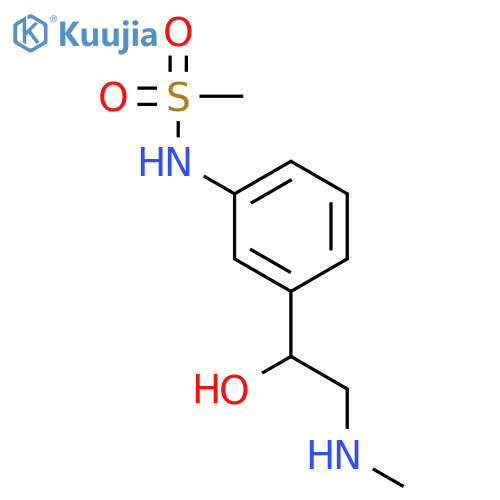

Amidephrine structure

Amidephrine 化学的及び物理的性質

名前と識別子

-

- Amidephrine

- (+/-)-Amidephrine

- N-(3-[1-Hydroxy-2-(methylamino)ethyl]phenyl)methanesulfonamide #

- N-[3-(1-hydroxy-2-methylaminoethyl)phenyl]methanesulfonamide

- UNII-NI24N176MY

- SCHEMBL122479

- MJ-1996

- L000743

- N-(3-(1-hydroxy-2-(methylamino)ethyl)phenyl)methanesulfonamide

- Amidefrine mesilate

- UNII-7E2P22546V

- METHANESULFONAMIDE, N-(3-(1-HYDROXY-2-(METHYLAMINO)ETHYL)PHENYL)-, (+/-)-

- CHEBI:134994

- METHANESULFONAMIDE, N-(3-(1-HYDROXY-2-(METHYLAMINO)ETHYL)PHENYL)-

- GTPL514

- AMIDEFRINE [WHO-DD]

- N-{3-[1-hydroxy-2-(methylamino)ethyl]phenyl}methanesulfonamide

- 7E2P22546V

- N-(3-(1-Hydroxy-2-(methylamino)-ethyl)phenyl)methanesulfonamide

- Q4746159

- 29430-15-7

- MJ-5190

- NS00001651

- N-[3-[1-hydroxy-2-(methylamino)ethyl]phenyl]methanesulfonamide

- CHEMBL146408

- Amidephrine methanesulfonate

- Methanesulfonamide, N-(3-(1-hydroxy-2-(methylamino)ethyl)phenyl)-, (+)-

- 3'-[1-Hydroxy-2-(methylamino)ethyl]methanesulfanilamide

- 3354-67-4

- Amidefrin

- Amidefrine

- U56LDN9FFT

- CS-0129741

- 3'-(1-HYDROXY-2-(METHYLAMINO)ETHYL)METHANESULFONANILIDE

- Amidephrine, (-)-

- 37571-84-9

- 3'-[1-Hydroxy-2-(methylamino)ethyl] methanesulfonanilide

- HY-136474

- AMIDEPHRINE, (+/-)-

- UNII-U56LDN9FFT

- NI24N176MY

- BDBM50225291

- Amidephrine, (+)-

- Amidefrine [INN:BAN]

- DTXSID40862664

- Methanesulfonamide, N-(3-(1-hydroxy-2-(methylamino)ethyl)phenyl)-, (-)-

- AKOS040750418

- ZHOWHMXTJFZXRB-UHFFFAOYSA-N

- 732186-16-2

- AMIDEPHRINE [MI]

- DA-60989

-

- インチ: InChI=1S/C10H16N2O3S/c1-11-7-10(13)8-4-3-5-9(6-8)12-16(2,14)15/h3-6,10-13H,7H2,1-2H3

- InChIKey: ZHOWHMXTJFZXRB-UHFFFAOYSA-N

- ほほえんだ: CNCC(c1cccc(c1)NS(=O)(=O)C)O

計算された属性

- せいみつぶんしりょう: 244.08800

- どういたいしつりょう: 244.08816355g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 300

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 86.8Ų

- 疎水性パラメータ計算基準値(XlogP): -1

じっけんとくせい

- 密度みつど: 1.3±0.1 g/cm3

- ふってん: 430.7±55.0 °C at 760 mmHg

- フラッシュポイント: 214.3±31.5 °C

- PSA: 86.81000

- LogP: 1.85560

- じょうきあつ: 0.0±1.1 mmHg at 25°C

Amidephrine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Amidephrine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-479457-10 mg |

Amidephrine, |

37571-84-9 | 10mg |

¥2,858.00 | 2023-07-11 | ||

| TRC | A576650-250mg |

Amidephrine |

37571-84-9 | 250mg |

$ 3000.00 | 2023-09-08 | ||

| A2B Chem LLC | AF71837-10mg |

Amidephrine |

37571-84-9 | 98% | 10mg |

$1285.00 | 2024-04-20 | |

| A2B Chem LLC | AF71837-2mg |

Amidephrine |

37571-84-9 | 98% | 2mg |

$458.00 | 2024-04-20 | |

| TRC | A576650-10mg |

Amidephrine |

37571-84-9 | 10mg |

$ 207.00 | 2023-04-19 | ||

| TRC | A576650-100mg |

Amidephrine |

37571-84-9 | 100mg |

$ 1642.00 | 2023-04-19 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-479457-10mg |

Amidephrine, |

37571-84-9 | 10mg |

¥2858.00 | 2023-09-05 | ||

| A2B Chem LLC | AF71837-5mg |

Amidephrine |

37571-84-9 | 98% | 5mg |

$848.00 | 2024-04-20 |

37571-84-9 (Amidephrine) 関連製品

- 3930-20-9(Sotalol)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 61549-49-3(9-Decenenitrile)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量